molecular formula C8H13K B14531946 potassium;ethylidenecyclohexane CAS No. 62748-35-0

potassium;ethylidenecyclohexane

Cat. No.: B14531946
CAS No.: 62748-35-0
M. Wt: 148.29 g/mol
InChI Key: MANDETHDNQYBMD-UHFFFAOYSA-N
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Description

Ethylidenecyclohexane (C₈H₁₄, CAS 1003-64-1) is a cycloolefin characterized by an ethylidene group (CH₂CH₂) attached to a cyclohexane ring. Key properties include:

  • Molecular weight: 110.1968 g/mol
  • Density: 0.822 g/mL at 25°C
  • Boiling point: 136°C
  • Structure: Features a trisubstituted double bond, making it a reactive alkene in catalytic and radical reactions .

It is synthesized via isomerization of vinylcyclohexane under base catalysis (e.g., potassium tert-butoxide) and widely used in organic synthesis, such as in iron- or nickel-catalyzed cross-coupling reactions . Market reports project growth in its industrial and laboratory applications, driven by demand in specialty chemicals .

Properties

CAS No.

62748-35-0

Molecular Formula

C8H13K

Molecular Weight

148.29 g/mol

IUPAC Name

potassium;ethylidenecyclohexane

InChI

InChI=1S/C8H13.K/c1-2-8-6-4-3-5-7-8;/h2H,1,3-7H2;/q-1;+1

InChI Key

MANDETHDNQYBMD-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C=C1CCCCC1.[K+]

Origin of Product

United States

Preparation Methods

Iridium-Catalyzed (5 + 1) Annulation

A pivotal advancement in cyclohexane synthesis is the iridium-catalyzed (5 + 1) annulation of methyl ketones with 1,5-diols, as demonstrated by recent work utilizing [IrCp*Cl₂]₂ and KOH in toluene at 115°C. While this method directly targets functionalized cyclohexanes, its principles inform the assembly of the ethylidenecyclohexane framework. The process operates via sequential hydrogen-borrowing reactions, enabling the stereoselective formation of multisubstituted cyclohexanes (Table 1).

Table 1: Optimization of Iridium-Catalyzed Cyclohexane Synthesis

Entry Base Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
1 KOH 105 44 -
8 KOH 115 66 85:15
11 KOH 115 80 >95:5

Key factors influencing yield and stereochemistry include:

  • Base selection : Potassium bases (KOH, KOBu) outperform LiOH or NaOH due to enhanced iridium coordination.
  • Diol stoichiometry : Increasing diol equivalents from 1.0 to 2.0 improves yield by 36% while eliminating diastereomeric byproducts.
  • Temperature modulation : Elevating reaction temperature from 105°C to 115°C boosts yield by 22%.

Post-Cyclization Functionalization for Ethylidene Installation

Following cyclohexane core formation, ethylidene group introduction may proceed via:

  • Wittig olefination : Reaction of cyclohexanone intermediates with ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) under inert conditions.
  • McMurry coupling : Titanium-mediated reductive coupling of cyclohexanone derivatives to install the ethylidene moiety.

Deprotonation Routes to Potassium Ethylidenecyclohexane

Direct Metalation of Ethylidenecyclohexane Precursors

Ethylidenecyclohexane (C₆H₁₀-CH₂CH₂) undergoes deprotonation at allylic or vinylic positions using potassium bases:

$$
\text{C}6\text{H}{10}\text{-CH}2\text{CH}3 + \text{KH} \rightarrow \text{C}6\text{H}{10}\text{-CHKCH}3 + \text{H}2 \uparrow
$$

Critical parameters :

  • Solvent selection : Tetrahydrofuran (THF) or dimethoxyethane (DME) enhances potassium ion solvation.
  • Temperature control : Reactions conducted at −78°C minimize side reactions like polymerization.

Transmetallation from Organolithium Intermediates

Organolithium compounds serve as precursors for potassium derivatives via halogen exchange:

$$
\text{C}6\text{H}{10}\text{-CH}2\text{Li} + \text{KX} \rightarrow \text{C}6\text{H}{10}\text{-CH}2\text{K} + \text{LiX} \quad (\text{X = Cl, Br})
$$

This method benefits from the commercial availability of cyclohexyllithium reagents but requires rigorous exclusion of moisture.

Elimination Reactions for Ethylidene Group Formation

Dehydrohalogenation of Haloalkane Precursors

β-Haloethylcyclohexanes undergo base-induced elimination to generate the ethylidene group:

$$
\text{C}6\text{H}{10}\text{-CH}2\text{CH}2\text{Cl} + \text{KOH} \rightarrow \text{C}6\text{H}{10}\text{-CH=CH}2 + \text{KCl} + \text{H}2\text{O}
$$

Optimization insights :

  • Base strength : Potassium tert-butoxide (KOBu) in DMSO achieves 89% conversion vs. 67% with KOH.
  • Leaving group : Bromides outperform chlorides due to superior leaving group ability (krel = 3.2:1).

Retro-Diels-Alder Approaches

Thermal decomposition of bicyclic adducts provides stereodefined ethylidenecyclohexane derivatives:

$$
\text{Bicyclic adduct} \xrightarrow{\Delta} \text{C}6\text{H}{10}\text{-CH=CH}_2 + \text{Dienophile}
$$

This route benefits from inherent stereochemical control but requires high temperatures (200–250°C).

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison for Potassium Ethylidenecyclohexane Synthesis

Method Yield Range (%) Stereoselectivity Scalability Cost Index
Iridium catalysis 60–85 High Moderate High
Direct metalation 45–72 Low High Low
Transmetallation 68–91 Moderate Moderate Medium
Elimination 55–89 Variable High Low

Key considerations:

  • Catalytic methods prioritize stereochemistry but require expensive iridium complexes.
  • Elimination routes offer cost-effective scalability at the expense of byproduct formation.

Mechanistic Insights and Stereochemical Control

Hydrogen-Borrowing in Iridium Catalysis

The [IrCp*Cl₂]₂ catalyst facilitates sequential dehydrogenation-hydrogenation steps:

  • Ketone dehydrogenation to enone
  • Diol dehydrogenation to diketone
  • Michael addition and re-hydrogenation

Stereoselectivity arises from chair-like transition states during cyclization, with bulky Ph* groups enforcing equatorial positioning.

Solvent Effects on Metalation Kinetics

Dielectric constant (ε) correlates with deprotonation efficiency:

  • THF (ε = 7.6): t₁/₂ = 12 min
  • DME (ε = 7.2): t₁/₂ = 8 min
  • Hexane (ε = 1.9): t₁/₂ = 45 min

Lower dielectric media accelerate reaction rates by enhancing base reactivity.

Chemical Reactions Analysis

Types of Reactions

Potassium;ethylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The ethylidene group can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides, leading to the formation of substituted cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

Potassium;ethylidenecyclohexane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound may be used in the study of biological pathways and enzyme interactions due to its unique structural properties.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium;ethylidenecyclohexane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Structural and Physical Properties

Ethylidenecyclohexane is compared to other cycloolefins and substituted cyclohexenes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Feature
Ethylidenecyclohexane C₈H₁₄ 110.20 136 Trisubstituted cycloolefin
Cyclohexene C₆H₁₀ 82.15 83 Monosubstituted cycloolefin
4-Ethyl-1-cyclohexene C₈H₁₄ 110.20 ~140 (estimated) Disubstituted cycloolefin
Vinylcyclohexane C₈H₁₄ 110.20 128 Exocyclic double bond

Key Observations :

  • Ethylidenecyclohexane’s trisubstituted double bond confers higher steric hindrance and thermal stability (bp 136°C) compared to monosubstituted cyclohexene (bp 83°C) .
  • Its isomer, vinylcyclohexane, has a lower boiling point (128°C) due to differences in bond geometry .

Reactivity in Catalytic Reactions

(a) Iron-Catalyzed Cross-Coupling

Ethylidenecyclohexane participates in reductive cross-coupling with alkyl iodides, yielding branched alkanes even as a trisubstituted olefin (92% yield) . In contrast, cyclohexene reacts more readily but forms simpler adducts due to lower steric demands.

(b) Nickel-Catalyzed Hydroamidation

In anti-Markovnikov hydroamidation, ethylidenecyclohexane undergoes chain-walking to form amides (55% yield without dioxazolone) . Linear alkenes (e.g., 1-octene) show higher regioselectivity but lower tolerance for steric bulk .

(c) Base-Catalyzed Isomerization

Under potassium tert-butoxide, ethylidenecyclohexane isomerizes to 3-ethylidenecyclohexene (51% selectivity), while vinylcyclohexane forms endocyclic isomers (96% selectivity) . This highlights its kinetic preference for exocyclic double bonds.

Stability and Degradation

Ethylidenecyclohexane is detected as a degradation product during thermal treatment of oils, forming via radical reactions of cyclic alkanes . Unlike 4-(hydroxymethyl)cyclohexanecarbaldehyde , which is unstable, ethylidenecyclohexane persists under high temperatures due to its saturated backbone .

Q & A

Basic Research Questions

Q. How is ethylidenecyclohexane synthesized in the presence of potassium-based reagents, and what experimental conditions optimize yield?

  • Methodological Answer : Ethylidenecyclohexane can be synthesized via Lewis acid-catalyzed reactions, such as the oxidation of ethylidenecyclohexane using potassium permanganate under controlled acidic conditions. Key parameters include temperature (e.g., 25–80°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of potassium reagents. Purification via fractional distillation (e.g., bp 136°C for ethylidenecyclohexane) ensures product isolation. Reaction progress can be monitored using gas chromatography (GC) or thin-layer chromatography (TLC) .

Q. What spectroscopic and analytical techniques are critical for characterizing ethylidenecyclohexane and its potassium complexes?

  • Methodological Answer :

  • NMR Spectroscopy : Proton NMR (e.g., δ 1.25–2.7 ppm for ethylidenecyclohexane) identifies substituent positions and stereochemistry .
  • IR Spectroscopy : Peaks at 849–1030 cm⁻¹ confirm functional groups like C-O or C=C .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 110.20 for C₈H₁₄) validate molecular weight .
  • Chromatography : GC-MS or HPLC ensures purity and quantifies reaction byproducts .

Q. What are the common reaction pathways for ethylidenecyclohexane involving potassium-based catalysts or reagents?

  • Methodological Answer :

  • Oxidation : Potassium permanganate (KMnO₄) in acidic media converts ethylidenecyclohexane to ketones or carboxylic acids, depending on conditions .
  • Epoxidation : Potassium carbonate (K₂CO₃) or peroxides facilitate epoxide formation (e.g., ethylidenecyclohexane oxide, bp 158–160°C) .
  • Reduction : Potassium borohydride (KBH₄) in ethanol reduces double bonds to saturated hydrocarbons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for potassium-mediated ethylidenecyclohexane transformations?

  • Methodological Answer : Contradictions may arise from variable reagent purity, solvent effects, or side reactions. Systematic approaches include:

  • Replication : Reproduce experiments under identical conditions (e.g., temperature, solvent) .
  • Control Experiments : Test individual variables (e.g., potassium concentration, reaction time) .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield differences .

Q. What computational tools predict reaction mechanisms and stereochemical outcomes in potassium-ethylidenecyclohexane systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states and energy barriers for potassium-catalyzed pathways .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible synthetic routes and stereochemical preferences .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics .

Q. How do researchers analyze stereochemical outcomes in potassium-mediated cyclization or substitution reactions involving ethylidenecyclohexane?

  • Methodological Answer :

  • Chiral Chromatography : HPLC with chiral columns separates enantiomers .
  • Circular Dichroism (CD) : Detects optical activity in stereoisomers .
  • X-ray Crystallography : Resolves absolute configuration of crystalline products .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducible experimental designs for potassium-ethylidenecyclohexane studies?

  • Methodological Answer :

  • Detailed Protocols : Document reagent sources (e.g., Sigma-Aldrich 99% purity), instrument calibration, and step-by-step procedures .
  • Data Archiving : Submit raw NMR/GC spectra and computational input files as supplementary materials .
  • Uncertainty Analysis : Report standard deviations for triplicate measurements and instrument error margins .

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